4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone
Brand Name: Vulcanchem
CAS No.: 75822-11-6
VCID: VC2233724
InChI: InChI=1S/C10H9F3O2/c1-6-5-7(3-4-8(6)15-2)9(14)10(11,12)13/h3-5H,1-2H3
SMILES: CC1=C(C=CC(=C1)C(=O)C(F)(F)F)OC
Molecular Formula: C10H9F3O2
Molecular Weight: 218.17 g/mol

4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone

CAS No.: 75822-11-6

Cat. No.: VC2233724

Molecular Formula: C10H9F3O2

Molecular Weight: 218.17 g/mol

* For research use only. Not for human or veterinary use.

4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone - 75822-11-6

Specification

CAS No. 75822-11-6
Molecular Formula C10H9F3O2
Molecular Weight 218.17 g/mol
IUPAC Name 2,2,2-trifluoro-1-(4-methoxy-3-methylphenyl)ethanone
Standard InChI InChI=1S/C10H9F3O2/c1-6-5-7(3-4-8(6)15-2)9(14)10(11,12)13/h3-5H,1-2H3
Standard InChI Key KCQDIOQETYWJRX-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(=O)C(F)(F)F)OC
Canonical SMILES CC1=C(C=CC(=C1)C(=O)C(F)(F)F)OC

Introduction

Chemical Identity and Structural Properties

4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone belongs to the class of trifluoroacetophenones, characterized by a trifluoromethyl group attached to a carbonyl functionality and an aromatic ring with methoxy and methyl substituents. This compound features specific molecular properties that distinguish it from related fluorinated acetophenones.

Basic Chemical Information

The compound is formally identified through several chemical parameters and identifiers as presented in Table 1:

ParameterValue
CAS Registry Number75822-11-6
Molecular FormulaC₁₀H₉F₃O₂
Molecular Weight218.17 g/mol
IUPAC Name2,2,2-trifluoro-1-(4-methoxy-3-methylphenyl)ethanone
Standard InChIInChI=1S/C10H9F3O2/c1-6-5-7(3-4-8(6)15-2)9(14)10(11,12)13/h3-5H,1-2H3
Standard InChIKeyKCQDIOQETYWJRX-UHFFFAOYSA-N
SMILESCC1=C(C=CC(=C1)C(=O)C(F)(F)F)OC
PubChem Compound ID12640340

Table 1: Chemical identifiers and molecular properties of 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone.

Structural Characteristics

The molecule possesses a distinctive structure featuring a benzene ring with methoxy and methyl substituents at the 4' and 3' positions respectively, and a trifluoroacetyl group. This arrangement contributes to its chemical behavior and reactivity patterns in various synthetic applications. The trifluoromethyl group significantly impacts the compound's electronic properties, enhancing reactivity at the carbonyl carbon while also affecting lipophilicity and metabolic stability when incorporated into larger molecular systems.

Synthesis Methodologies

The preparation of 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone can be accomplished through various synthetic routes, with the most common approach being Friedel-Crafts acylation followed by trifluoromethylation procedures.

Friedel-Crafts Acylation Pathway

This synthetic route utilizes 3-methylanisole (3-methylmethoxybenzene) as the starting material, which undergoes Friedel-Crafts acylation with trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction preferentially occurs at the para position relative to the methoxy group due to its strong ortho/para-directing effect, leading to the formation of the desired trifluoroacetophenone derivative.

Chemical Reactivity and Transformations

The presence of the trifluoromethyl group adjacent to the carbonyl functionality significantly influences the reactivity of 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone, making it particularly valuable in various chemical transformations.

Reactivity at the Carbonyl Group

The electron-withdrawing effect of the CF₃ group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various reactions:

  • Reduction to secondary alcohols

  • Formation of imines and hydrazones

  • Nucleophilic addition reactions

  • Potential use in asymmetric synthesis as an electrophile

Hydration Reactions

Based on data available for related compounds, trifluoroacetophenones can undergo hydration reactions. For the structurally similar 4'-Methoxy-2,2,2-trifluoroacetophenone, the enthalpy of reaction (ΔᵣH°) with water in aqueous solution has been reported as -28 kJ/mol . Similar thermodynamic parameters might be expected for 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone, though specific experimental confirmation would be necessary.

Applications in Chemical Research and Industry

4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone serves as a versatile building block in organic synthesis with applications spanning multiple scientific and industrial domains.

Pharmaceutical Applications

The trifluoromethyl group imparts several advantageous properties to pharmaceutical compounds, including:

  • Enhanced metabolic stability due to resistance to P450 enzyme degradation

  • Increased lipophilicity, potentially improving membrane permeability

  • Altered binding affinity to biological targets

  • Modified acidity/basicity of neighboring functional groups

These properties make 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone valuable as an intermediate in the synthesis of potential drug candidates, particularly those targeting conditions where these physicochemical properties are beneficial.

Agrochemical Research

In agrochemical development, fluorinated compounds often demonstrate superior biological activity and environmental persistence compared to their non-fluorinated counterparts. The specific structural features of 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone may contribute to the development of crop protection agents with optimized activity profiles.

Comparative Analysis with Related Compounds

Understanding the relationship between 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone and structurally similar compounds provides valuable context for its chemical behavior and applications.

Structural Analogues

Several related trifluoroacetophenones share structural similarities with varying substituent patterns:

CompoundCAS NumberMolecular FormulaKey Structural Difference
4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone75822-11-6C₁₀H₉F₃O₂Reference compound
4'-Methoxy-2,2,2-trifluoroacetophenone711-38-6C₉H₇F₃O₂Lacks 3'-methyl group
3'-Methyl-2,2,2-trifluoroacetophenoneNot specifiedC₉H₇F₃OLacks 4'-methoxy group
4'-Chloro-2,2,2-trifluoroacetophenoneNot specifiedC₈H₄ClF₃OHas 4'-chloro instead of 4'-methoxy and no 3'-methyl
4'-Trifluoromethyl-2,2,2-trifluoroacetophenoneNot specifiedC₉H₄F₆OHas 4'-CF₃ instead of 4'-methoxy and no 3'-methyl

Table 2: Comparison of 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone with related trifluoroacetophenones .

Property Comparisons

The substitution pattern on the aromatic ring influences chemical and physical properties of these compounds. The presence of both methoxy and methyl groups in 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone likely results in:

  • Modified electron density distribution in the aromatic system

  • Altered reactivity at the carbonyl group

  • Different solubility profile compared to mono-substituted derivatives

  • Potential changes in crystalline structure and melting point

These structure-property relationships are critical for selecting the most appropriate derivative for specific synthetic applications or research purposes .

Future Research Directions

The structural features and reactivity profile of 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone suggest several promising research avenues that merit further investigation.

Methodological Advancements

The synthetic approaches to 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone could benefit from further refinement, particularly focusing on:

  • Green chemistry approaches with reduced environmental impact

  • Catalytic methods for efficient incorporation of the trifluoromethyl group

  • Flow chemistry adaptations for continuous manufacturing processes

  • Chemoenzymatic approaches for selective transformations

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator